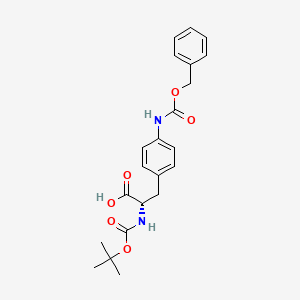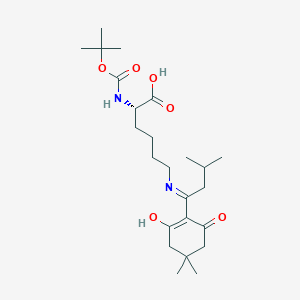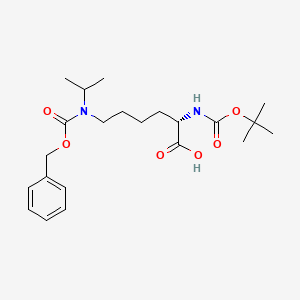
Boc-aib-osu
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-α-aminoisobutyric acid N-hydroxysuccinimide ester, commonly known as Boc-aib-osu, is a chemical compound used primarily in peptide synthesis. It is a derivative of α-aminoisobutyric acid, which is an important building block in medicinal chemistry. The compound is known for its role in protecting amino groups during peptide synthesis, making it a valuable reagent in the field of organic chemistry .
Wissenschaftliche Forschungsanwendungen
Boc-α-aminoisobutyric acid N-hydroxysuccinimide ester has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of peptides and other complex molecules.
Biology: It aids in the study of protein structure and function by facilitating the synthesis of peptide analogs.
Medicine: It is involved in the development of peptide-based drugs and therapeutic agents.
Industry: It is used in the production of pharmaceuticals and biologically active molecules.
Wirkmechanismus
Biochemical Pathways
The biochemical pathways affected by Boc-aib-osu involve the formation of helical structures in peptides. These structures are formed through various supramolecular non-covalent interactions . The formation of these structures has exciting applications in nanobiotechnology, material science, medicinal chemistry, drug-delivery, gene expression, ion channels, tissue engineering, biosensors, smart materials, and devices .
Pharmacokinetics
. This suggests that this compound may have good bioavailability due to its solubility properties.
Result of Action
The result of this compound’s action is the formation of helical structures in peptides. These structures have potential applications in various fields, including nanobiotechnology, material science, medicinal chemistry, drug-delivery, gene expression, ion channels, tissue engineering, biosensors, smart materials, and devices .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of moderate- and high-polar organic solvents . These solvents improve the solubility of the compound, thereby enhancing its action, efficacy, and stability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Boc-α-aminoisobutyric acid N-hydroxysuccinimide ester typically involves the reaction of Boc-α-aminoisobutyric acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide. The reaction is carried out under mild conditions, usually at room temperature, to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of Boc-α-aminoisobutyric acid N-hydroxysuccinimide ester follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to maintain consistency and quality. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
Boc-α-aminoisobutyric acid N-hydroxysuccinimide ester undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Amidation Reactions: It is commonly used in the formation of amide bonds during peptide synthesis.
Common Reagents and Conditions
Coupling Agents: Dicyclohexylcarbodiimide is often used as a coupling agent.
Solvents: Common solvents include dichloromethane and dimethylformamide.
Reaction Conditions: Reactions are typically carried out at room temperature under an inert atmosphere to prevent oxidation.
Major Products Formed
The major products formed from reactions involving Boc-α-aminoisobutyric acid N-hydroxysuccinimide ester are typically peptides with protected amino groups. These intermediates are crucial for further synthetic steps in peptide synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-α-aminoisobutyric acid: Another protecting group used in peptide synthesis.
Cbz-α-aminoisobutyric acid: Used for similar purposes but requires different deprotection conditions.
Uniqueness
Boc-α-aminoisobutyric acid N-hydroxysuccinimide ester is unique due to its mild reaction conditions and high efficiency in protecting amino groups. Unlike other protecting groups, it can be easily removed under mild acidic conditions, making it highly versatile in peptide synthesis .
Eigenschaften
IUPAC Name |
sulfo 2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO7S/c1-8(2,3)16-7(12)10-9(4,5)6(11)17-18(13,14)15/h1-5H3,(H,10,12)(H,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKOCPCPAMXLHHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)C(=O)OS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-cyclohexylcyclohexanamine;(2S)-2-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-methylpentanoic acid](/img/structure/B613649.png)


![N-ethyl-N-propan-2-ylpropan-2-amine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phosphonooxyphenyl)propanoic acid](/img/structure/B613655.png)








